
DL-N-Benzoyl-2-benzylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-N-Benzoyl-2-Benzylserine is a synthetic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol It is a derivative of serine, an amino acid, and features a benzoyl group and a benzyl group attached to the serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-Benzylserine typically involves the protection of the serine amino group followed by benzoylation and benzylation reactions. One common method includes the use of α-benzylserinal as a key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride and benzyl bromide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the resolution and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: DL-N-Benzoyl-2-Benzylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-2-benzylserine oxo derivatives, while reduction can produce benzylserine alcohols .
Scientific Research Applications
DL-N-Benzoyl-2-Benzylserine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DL-N-Benzoyl-2-Benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells . The compound also triggers amino acid response pathways, activating transcription factors like ATF4 .
Comparison with Similar Compounds
DL-2-Benzylserine: A precursor in the synthesis of DL-N-Benzoyl-2-Benzylserine.
N-Benzoylserine: Another benzoyl derivative of serine with different functional groups.
Benzylserine: Lacks the benzoyl group but shares the benzyl group with this compound.
Uniqueness: this compound is unique due to its dual benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple amino acid transporters and disrupt metabolic pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H16NO4- |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(2-carboxy-1-hydroxy-3-phenylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/p-1 |
InChI Key |
LKEOXPPWIMAHCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N=C(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


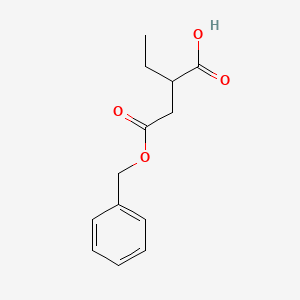
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
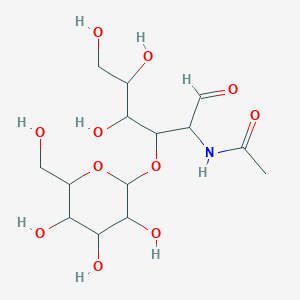
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
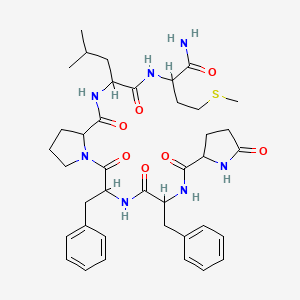
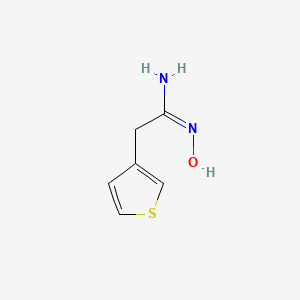
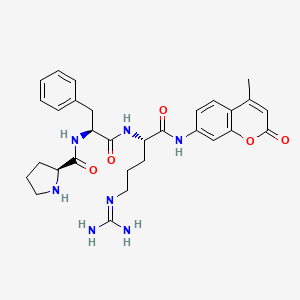
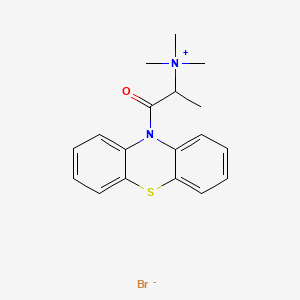

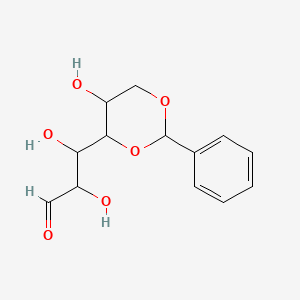
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)

